An In-depth Technical Guide to 2,8-Dibromo-1,5-naphthyridine (CAS: 1363380-58-8)
An In-depth Technical Guide to 2,8-Dibromo-1,5-naphthyridine (CAS: 1363380-58-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,8-Dibromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a privileged structure in numerous biologically active compounds, and the dibrominated nature of this specific molecule offers versatile handles for further chemical modifications. This document details the physicochemical properties, synthesis, reactivity, and potential applications of 2,8-Dibromo-1,5-naphthyridine, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its derivatization and relevant biological assays are also provided.
Introduction
The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is of significant interest in the field of medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, and antimicrobial and anticancer properties. The introduction of bromine atoms at the 2 and 8 positions of the 1,5-naphthyridine ring system, as in the case of 2,8-Dibromo-1,5-naphthyridine, provides a valuable platform for the synthesis of diverse chemical libraries through various cross-coupling reactions. The bromine atoms can be readily substituted with a variety of functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.
Physicochemical and Spectroscopic Data
While specific experimental data for 2,8-Dibromo-1,5-naphthyridine is not extensively reported in the literature, the following table summarizes its key identifiers and computed properties.
| Property | Value |
| CAS Number | 1363380-58-8 |
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol |
| IUPAC Name | 2,8-dibromo-1,5-naphthyridine |
| Canonical SMILES | C1=CC(=NC2=C(C=CN=C21)Br)Br |
| InChI Key | RUWUMKJDTSDWMT-UHFFFAOYSA-N |
| Appearance | Predicted to be a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. |
| Purity | Commercially available with a purity of ≥97%.[1] |
Synthesis and Reactivity
Synthesis of the 1,5-Naphthyridine Core
The synthesis of the 1,5-naphthyridine scaffold can be achieved through several established methods.[2][3] A common approach is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid.[2][3]
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Caption: General workflow for the synthesis of 2,8-Dibromo-1,5-naphthyridine.
Reactivity and Derivatization
The bromine atoms at the C2 and C8 positions of 2,8-Dibromo-1,5-naphthyridine are susceptible to nucleophilic aromatic substitution and are excellent handles for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a versatile intermediate in the synthesis of complex molecules.
3.2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. 2,8-Dibromo-1,5-naphthyridine can be reacted with various aryl or heteroaryl boronic acids or their esters to yield 2,8-diaryl- or 2,8-diheteroaryl-1,5-naphthyridines.
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are representative experimental protocols for the derivatization of a dibrominated 1,5-naphthyridine core, based on procedures reported for analogous compounds.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the Suzuki coupling of halo-pyridines and related heterocycles.
Materials:
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2,8-Dibromo-1,5-naphthyridine (1.0 eq)
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Arylboronic acid (2.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
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Potassium carbonate (K₂CO₃) (4.0 eq)
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1,4-Dioxane
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Water
Procedure:
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To a flame-dried round-bottom flask, add 2,8-Dibromo-1,5-naphthyridine, the arylboronic acid, and potassium carbonate.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add tetrakis(triphenylphosphine)palladium(0).
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Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl halides.
Materials:
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2,8-Dibromo-1,5-naphthyridine (1.0 eq)
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Amine (2.5 eq)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)
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Xantphos (0.1 eq)
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Sodium tert-butoxide (NaOtBu) (3.0 eq)
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Toluene (anhydrous)
Procedure:
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In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a flame-dried Schlenk tube.
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Add the palladium catalyst and the ligand.
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Add 2,8-Dibromo-1,5-naphthyridine and the amine.
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Add anhydrous, degassed toluene.
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Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
Applications in Drug Discovery and Biological Activity
Derivatives of the 1,5-naphthyridine scaffold have shown significant promise in drug discovery. Specifically, 2,8-disubstituted 1,5-naphthyridines have been investigated as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle. Inhibition of this kinase disrupts essential cellular processes in the malaria parasite, making it an attractive target for novel antimalarial drugs.
The general structure-activity relationship (SAR) studies suggest that modifications at the C2 and C8 positions of the 1,5-naphthyridine core can significantly impact the potency and selectivity of these inhibitors. 2,8-Dibromo-1,5-naphthyridine serves as a key starting material for generating a library of analogs for SAR exploration.
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